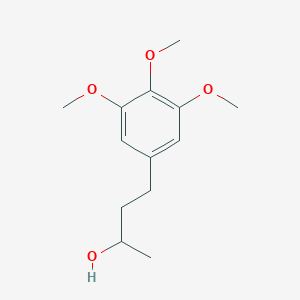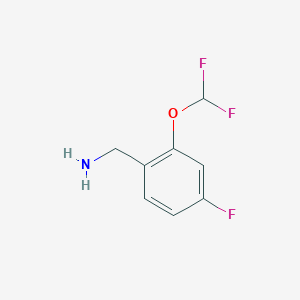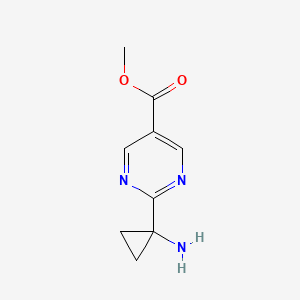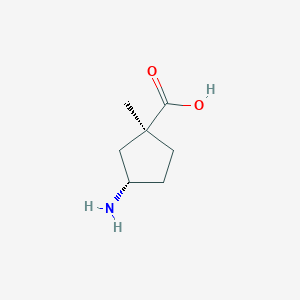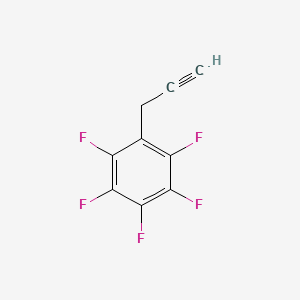
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene typically involves the introduction of the prop-2-yn-1-yl group to a pentafluorobenzene derivative. One common method includes the reaction of 1,2,3,4,5-pentafluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Analyse Chemischer Reaktionen
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions modify the alkyne group.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: Fluorinated compounds like this one are often used in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Medicine: The compound’s potential as a precursor for drug development is being explored, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism by which 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms influences the reactivity of the benzene ring and the alkyne group. This can affect the compound’s interaction with nucleophiles, electrophiles, and catalysts.
In biological systems, the compound’s fluorinated structure can enhance its binding affinity to target proteins or enzymes, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene can be compared to other fluorinated aromatic compounds, such as:
1,2,3,4,5-Pentafluoro-6-(prop-1-en-2-yl)benzene: Similar in structure but with a different alkyne group, leading to variations in reactivity and applications.
Pentafluoroiodobenzene: Contains an iodine atom instead of the prop-2-yn-1-yl group, used in halogen bonding studies and as a precursor for further functionalization.
1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene: Features a trifluoromethyl group, which imparts different electronic and steric properties, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a reactive alkyne group, making it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H3F5 |
|---|---|
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H3F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h1H,3H2 |
InChI-Schlüssel |
CILWBLZRODDINO-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




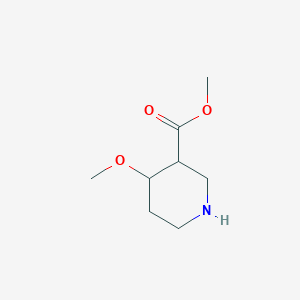
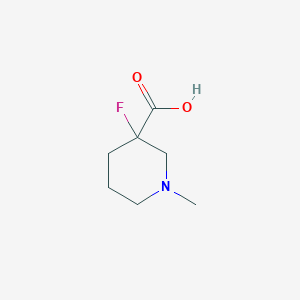
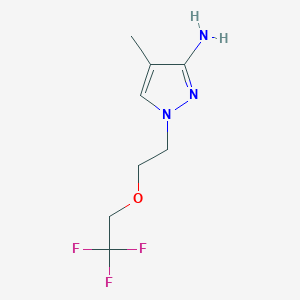
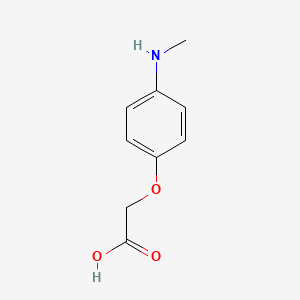


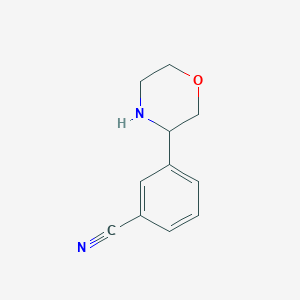
![Tert-butyl n-[4-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13524572.png)
